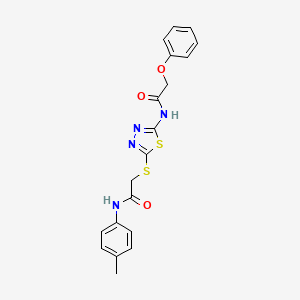

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

Description

This compound belongs to the 1,3,4-thiadiazole class, a heterocyclic scaffold renowned for its diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities . The structure integrates a phenoxyacetamide moiety linked to a 1,3,4-thiadiazole core substituted with a 2-oxo-2-(p-tolylamino)ethylthio group.

Properties

IUPAC Name |

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S2/c1-13-7-9-14(10-8-13)20-17(25)12-27-19-23-22-18(28-19)21-16(24)11-26-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,25)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMLTVZORNWGHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a complex compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring, an amide group, and a phenoxyacetamide moiety. Its synthesis typically involves multi-step reactions that require precise control of reaction conditions to achieve high yields and purity. The general synthetic pathway includes:

- Formation of the thiadiazole ring : This is achieved through the reaction of p-tolylamine with various thioketones.

- Introduction of the phenoxyacetamide group : This step involves coupling the thiadiazole derivative with phenoxyacetic acid derivatives.

The molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Molecular docking studies indicate that it binds effectively to active sites of enzymes such as dihydrofolate reductase (DHFR), suggesting potential anticancer mechanisms.

- Cellular Pathway Modulation : The compound may alter cellular pathways by inhibiting specific proteins involved in cell proliferation and survival.

Biological Activities

Research has demonstrated that N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide exhibits a range of biological activities:

-

Anticancer Activity :

- Studies show significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, one derivative exhibited an IC50 value of 0.034 ± 0.008 mmol L^-1 against A549 cells .

- Aromatase inhibitory activity was also noted in MCF-7 cells with an IC50 of 0.062 ± 0.004 mmol L^-1 .

-

Antimicrobial Activity :

- Compounds within the same structural family have demonstrated broad-spectrum antimicrobial properties, likely due to their ability to disrupt bacterial cell wall synthesis .

-

Anti-inflammatory Effects :

- Thiadiazole derivatives are known for their anti-inflammatory properties, which may be relevant for therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals variations in biological activity based on specific modifications:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(5-(substituted)-1,3,4-thiadiazol-2-yl)-benzamide | Substituted at the thiadiazole position | Varying anticancer efficacy |

| 2-nitro-N-(5-(substituted)-1,3,4-thiadiazol-2-yl)benzamide | Contains a nitro group | Enhanced reactivity and potential pharmacological effects |

Case Studies

Several case studies have evaluated the biological activity of this compound and its derivatives:

- Cytotoxicity Evaluation :

-

Molecular Docking Studies :

- Docking studies have elucidated how these compounds interact at the molecular level with target proteins, providing insights into their potential mechanisms of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related 1,3,4-thiadiazole derivatives with variations in substituents, which critically modulate biological activity and physicochemical properties. Below is a detailed analysis:

Key Findings

Biological Activity: Compound 4y (a close analogue with dual thiadiazole-thioether architecture) exhibits potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells, outperforming cisplatin . Its aromatase inhibition (IC₅₀ = 0.062 mM) suggests dual anticancer mechanisms. Other derivatives (e.g., 5e, 5h) show only mild proliferative inhibition, highlighting the necessity of the p-tolylamino and phenoxy groups for enhanced activity .

Synthetic Efficiency: Chloro- or benzyl-substituted derivatives (5e, 5h, 5j) achieve high yields (74–88%) via nucleophilic substitution, whereas the fluorophenyl-triazinoquinazoline hybrid requires complex cyclization (72.1% yield) . The target compound likely follows a similar EDC/HOBt-mediated coupling strategy as in , ensuring regioselective amide bond formation .

Physicochemical Properties: Melting points correlate with substituent bulkiness. For example, 5j (Mp: 138–140°C) with a chloro group has a higher Mp than 5h (Mp: 133–135°C) with a benzyl group . The fluorophenyl-triazinoquinazoline hybrid’s high Mp (248–251°C) reflects its rigid, planar structure .

Structural Insights: X-ray studies on analogues (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) confirm the thiadiazole ring’s planarity and hydrogen-bonding capacity, critical for target binding .

Critical Analysis of Divergent Data

- Activity Discrepancies: While compound 4y shows nanomolar-level potency, other derivatives (e.g., 5e) exhibit only mild activity, underscoring the importance of the p-tolylamino-thioacetamide motif .

- Synthetic Limitations: High-yield methods (e.g., 88% for 5h) contrast with lower yields for triazinoquinazoline hybrids, suggesting trade-offs between simplicity and structural complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.